8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
Overview
Description
8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide is a chemical compound with the molecular formula C9H7FO3S It is a derivative of thiochromanone, characterized by the presence of a fluorine atom at the 8th position and a sulfone group at the 1,1-dioxide position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-fluorothiochroman-4-one.
Oxidation: The thiochromanone derivative is then subjected to oxidation to introduce the sulfone group, resulting in the formation of this compound.
The reaction conditions for these steps may vary, but common reagents used in the oxidation process include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or sulfoxides.
Scientific Research Applications
8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals.
Biology: Studies have explored its biochemical and physiological effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide involves its interaction with several molecular targets and pathways:
Receptor Interaction: It binds to androgen, estrogen, and serotonin receptors, modulating their activity.
Biochemical Pathways: It influences the regulation of gene expression, protein synthesis, and enzyme activity.
Anti-inflammatory and Antioxidant Effects: These effects are mediated through the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
8-fluoro-2,3-dihydro-4H-thiochromen-4-one: Lacks the sulfone group, resulting in different chemical properties.
4-fluoro-2-methylthiochroman-3-one: Another derivative with a methyl group instead of a fluorine atom.
4-fluoro-2-methylthiochroman-3-one 1,1-dioxide: Similar structure but with a methyl group and sulfone group
Uniqueness
8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide is unique due to the presence of both a fluorine atom and a sulfone group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3S/c10-7-3-1-2-6-8(11)4-5-14(12,13)9(6)7/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGROUAVJFZEUQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179931 | |
Record name | 4H-1-Benzothiopyran-4-one, 8-fluoro-2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21243-20-9 | |
Record name | 4H-1-Benzothiopyran-4-one, 8-fluoro-2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21243-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzothiopyran-4-one, 8-fluoro-2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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